amine CAS No. 1183038-12-1](/img/structure/B1488507.png)
[2-(4-Bromophenyl)ethyl](butan-2-yl)amine
描述
2-(4-Bromophenyl)ethylamine: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a butan-2-yl amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)ethylamine typically involves the following steps:
Bromination of Phenyl Ethylamine: The starting material, phenyl ethylamine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-(4-bromophenyl)ethylamine.
Alkylation: The brominated product is then subjected to alkylation with butan-2-yl chloride in the presence of a base such as potassium carbonate to form the final product, 2-(4-Bromophenyl)ethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed for the bromination and alkylation steps.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 2-(4-Bromophenyl)ethylamine.
化学反应分析
Types of Reactions:
Oxidation: 2-(4-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or cyanated derivatives.
科学研究应用
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- 2-Bromoethylamine
- 2-Chloroethylamine
- 3-Bromopropylamine
Comparison:
- 2-Bromoethylamine: Similar in structure but lacks the butan-2-yl group, making it less bulky and potentially less selective in its interactions.
- 2-Chloroethylamine: Contains a chlorine atom instead of bromine, which can affect its reactivity and interaction with biological targets.
- 3-Bromopropylamine: Has a longer carbon chain, which can influence its solubility and binding properties.
Uniqueness: 2-(4-Bromophenyl)ethylamine is unique due to the presence of both the bromophenyl and butan-2-yl groups, which confer specific steric and electronic properties that can enhance its selectivity and efficacy in various applications.
属性
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRDLUPTYOZGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


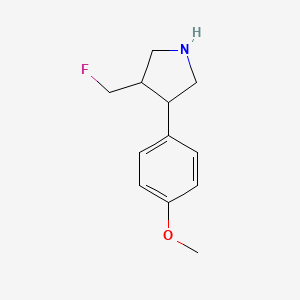
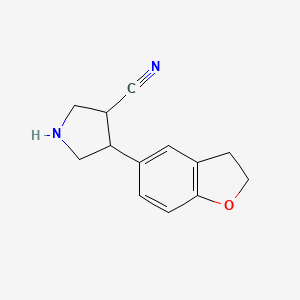
![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)
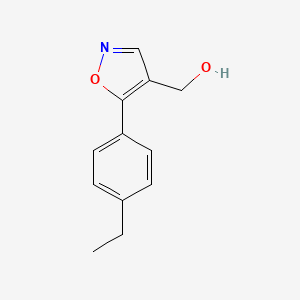
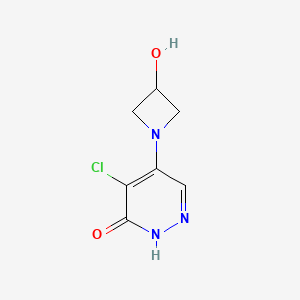
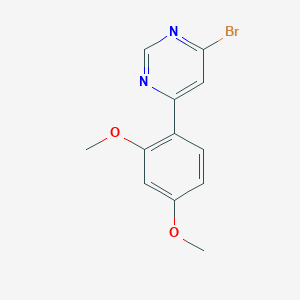
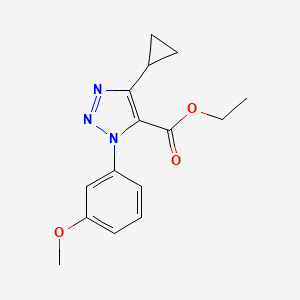
![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)
![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)
![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)
![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)

